Cotinine fumarate
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Overview
Description
Cotinine fumarate is a fumaric acid salt form of cotinine, an alkaloid found in tobacco and the predominant metabolite of nicotine. Cotinine is known for its use as a biomarker for exposure to tobacco smoke. This compound was developed as an antidepressant under the brand name Scotine, although it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cotinine can be synthesized through various methods, including the oxidation of nicotine. One common method involves the use of potassium permanganate as an oxidizing agent. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of cotinine fumarate involves the synthesis of cotinine followed by its reaction with fumaric acid to form the fumarate salt. The process includes purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cotinine undergoes several types of chemical reactions, including:
Oxidation: Cotinine can be oxidized to form hydroxycotinine.
Reduction: Reduction reactions can convert cotinine back to nicotine.
Substitution: Various substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products
Hydroxycotinine: Formed through oxidation.
Nicotine: Formed through reduction.
Halogenated Cotinine: Formed through substitution reactions.
Scientific Research Applications
Cotinine fumarate has a wide range of scientific research applications:
Mechanism of Action
Cotinine fumarate exerts its effects primarily through its interaction with neuronal nicotinic acetylcholine receptors. It binds to these receptors, activating and desensitizing them, though at a much lower potency compared to nicotine. Cotinine has been shown to facilitate memory, cognition, executive function, and emotional responding. It also acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Comparison with Similar Compounds
Similar Compounds
Nicotine: The parent compound of cotinine, known for its addictive properties and potent interaction with nicotinic acetylcholine receptors.
Hydroxycotinine: A metabolite of cotinine, formed through oxidation.
Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine and cotinine.
Uniqueness of Cotinine Fumarate
This compound is unique due to its lower potency in activating nicotinic acetylcholine receptors compared to nicotine, making it a potentially safer alternative for therapeutic applications. Its fumarate salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
5695-98-7 |
---|---|
Molecular Formula |
C24H28N4O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/2C10H12N2O.C4H4O4/c2*1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;5-3(6)1-2-4(7)8/h2*2-3,6-7,9H,4-5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*9-;/m00./s1 |
InChI Key |
NXHGVNVRWLOZDF-SZYUIZJOSA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=CN=CC=C2.CN1[C@@H](CCC1=O)C2=CN=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2.CN1C(CCC1=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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